4-(aminomethyl)-3-chlorobenzene-1-sulfonamide hydrochloride
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Overview
Description
4-(aminomethyl)-3-chlorobenzene-1-sulfonamide hydrochloride is a chemical compound with significant applications in various scientific fields. It is characterized by the presence of an aminomethyl group, a chlorobenzene ring, and a sulfonamide group, making it a versatile compound in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)-3-chlorobenzene-1-sulfonamide hydrochloride typically involves the reaction of 3-chlorobenzenesulfonyl chloride with aminomethyl compounds under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or other suitable purification techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) is common in industrial settings to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
4-(aminomethyl)-3-chlorobenzene-1-sulfonamide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzene ring can be substituted with other nucleophiles.
Oxidation and Reduction: The aminomethyl group can undergo oxidation to form corresponding imines or reduction to form amines.
Condensation Reactions: The sulfonamide group can participate in condensation reactions with aldehydes and ketones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products Formed
Substitution: Products include various substituted benzene derivatives.
Oxidation: Formation of imines or nitro compounds.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
4-(aminomethyl)-3-chlorobenzene-1-sulfonamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(aminomethyl)-3-chlorobenzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity. The aminomethyl group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(aminomethyl)benzonitrile hydrochloride
- 4-(aminomethyl)benzoic acid
- 4-(aminomethyl)benzamide
Uniqueness
4-(aminomethyl)-3-chlorobenzene-1-sulfonamide hydrochloride is unique due to the presence of both the sulfonamide and chlorobenzene groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
2742659-43-2 |
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Molecular Formula |
C7H10Cl2N2O2S |
Molecular Weight |
257.1 |
Purity |
95 |
Origin of Product |
United States |
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